![molecular formula C18H17N3O3S2 B2928042 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)acetamide CAS No. 931324-41-3](/img/structure/B2928042.png)
2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)acetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Recent advances in the synthesis of imidazole compounds have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds have been used in a variety of chemical reactions . For instance, they have been used in the synthesis of drug precursors.Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antibacterial Agents
Research has shown that derivatives of 2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)acetamide have been synthesized and tested for their antibacterial activity. These compounds exhibit significant activity against bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Agents
Several studies have focused on the synthesis of derivatives of this compound for potential anticancer activity. These derivatives have been tested against various human tumor cell lines, showing reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Another study highlighted the synthesis and biological evaluation of similar compounds as anticancer agents, with some derivatives exhibiting selective cytotoxicity against cancer cell lines (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial and Antioxidant Agents
Compounds bearing benzimidazole and indole moieties, related to the chemical structure , have been synthesized and tested for their antimicrobial and antioxidant activities. Some of these compounds showed potent anti-microbial activity against various bacteria and fungi and exhibited good antioxidant activity (Naraboli & Biradar, 2017).
Hemolytic Activity
Derivatives of this compound have also been synthesized and screened for antimicrobial and hemolytic activity. The studies found that most of these compounds were active against selected microbial species with variable potency and exhibited less toxicity, making them candidates for further biological screening (Gul et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to a class of molecules that often exhibit antimicrobial activity
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Given the antimicrobial activity of similar compounds, it is possible that this compound may interfere with essential biochemical pathways in microbes
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have potential as an antimicrobial agent .
Future Directions
properties
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-12-7-9-14(10-8-12)26(23,24)18-17(25-11-15(19)22)20-16(21-18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZFYNLFMYJPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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